Hex-2-enofuranose

Description

Properties

CAS No. |

184881-73-0 |

|---|---|

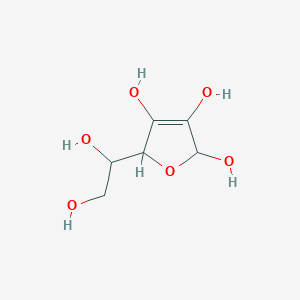

Molecular Formula |

C6H10O6 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

5-(1,2-dihydroxyethyl)-2,5-dihydrofuran-2,3,4-triol |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5-11H,1H2 |

InChI Key |

HZRIOVGGWJXVFP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C1C(=C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Triflate Intermediate and Base-Induced Elimination

A widely used method involves converting a protected hexofuranose derivative into a triflate intermediate, followed by elimination to form the 2-enofuranose double bond.

- Starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, triflation is performed using trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine and dichloromethane at 0 °C under dry nitrogen atmosphere.

- The triflate intermediate is then treated with a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in diethyl ether under reflux conditions for extended periods (up to 44 hours) to induce elimination and form 3-deoxy-1,2;5,6-di-O-isopropylidene-α-D-erythro-hex-3-enofuranose, a close analog of Hex-2-enofuranose with the double bond at the 2-position.

- The reaction proceeds with high regioselectivity and yields around 91.6% over the two steps.

- Purification is achieved by flash column chromatography using ethyl acetate/hexane mixtures.

Hydrogenation and Functional Group Transformations

- Hydrogenation of this compound derivatives is performed using 10% palladium on carbon (Pd-C) catalyst in methanol at room temperature for several hours.

- This step can be used to selectively reduce double bonds or modify substituents while preserving the furanose ring.

- Subsequent acetylation with acetic anhydride in pyridine at low temperatures (0 °C) is used to protect hydroxyl groups and stabilize the molecule for further reactions.

- Chromatographic purification on silica gel with chloroform-methanol mixtures yields acetylated this compound derivatives in moderate to high yields (up to 59%).

Non-Catalytic Synthesis in High-Temperature Water

- An alternative green chemistry approach involves the non-catalytic synthesis of this compound derivatives from N-acetyl-D-glucosamine in high-temperature water (120–220 °C) under high pressure (25 MPa).

- Reaction times are very short (7–39 seconds), and yields of 2-acetamido-2,3-dideoxy-D-erythro-hex-2-enofuranose reach up to 23%.

- This method avoids the use of organic solvents and catalysts, offering an environmentally friendly route.

Large-Scale Industrial Preparation

- Large-scale processes employ cyclic or acyclic ether solvents such as 1,4-dioxane, 2-methyl tetrahydrofuran, or tert-butyl methyl ether.

- Bases like triethylamine or pyridine are used to facilitate acetylation and other functional group modifications.

- Reaction temperatures are controlled between -5 °C and 40 °C, with acetylating agents added slowly over several hours to ensure controlled reaction kinetics.

- Post-reaction workup includes activated charcoal treatment, filtration, solvent distillation, and crystallization steps to isolate pure this compound derivatives.

- Ion exchange resins (Amberlite IRA-96) are used to adjust pH and remove impurities.

- The process is optimized for yield, purity, and scalability, delivering product in multi-kilogram quantities with yields around 45% over multiple steps.

Hydroboration and Diastereoselective Functionalization

- Hydroboration of this compound alkenes using borane-tetrahydrofuran complex (BH3·THF) under dry nitrogen atmosphere at room temperature for 1.5 hours yields borylated intermediates.

- These intermediates can be further converted into boronate esters using pinacol and diethanolamine, enabling selective functionalization.

- This two-step protocol achieves high diastereoselectivity and yields around 58% for the hydroboration step.

- Alternative hydroborating agents such as 9-BBN or catecholborane are less effective, producing multiple byproducts and incomplete reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|

| Triflate intermediate + DBU | Tf2O, pyridine, DCM, DBU, reflux, 44 h | 91.6 (two steps) | Multigram | High regioselectivity, flash chromatography |

| Hydrogenation + Acetylation | Pd-C catalyst, MeOH, Ac2O, pyridine, 0 °C | 59 | Laboratory scale | Protects hydroxyls, moderate yield |

| Non-catalytic high-temp water | N-acetyl-D-glucosamine, 120–220 °C, 25 MPa | 23 | Small scale | Green chemistry, short reaction time |

| Large-scale industrial process | Triethylamine, 1,4-dioxane, acetylation, resin | ~45 (multi-step) | Industrial scale | Optimized for purity and scalability |

| Hydroboration + Boronate ester | BH3·THF, pinacol, diethanolamine, dry conditions | 58 (hydroboration) | Multigram | Diastereoselective, selective functionalization |

Research Findings and Notes

- The triflate elimination method is well-established for generating the double bond at the 2-position with excellent control over stereochemistry and regioselectivity.

- Hydrogenation steps are crucial for modifying the unsaturation and protecting groups, enabling further synthetic elaborations.

- Non-catalytic synthesis in high-temperature water offers a sustainable alternative but currently yields are lower compared to classical methods.

- Industrial processes emphasize solvent choice, temperature control, and purification techniques to ensure product quality and process safety.

- Hydroboration reactions provide access to functionalized derivatives of this compound, expanding its utility in synthetic chemistry.

Chemical Reactions Analysis

Deep Eutectic Solvent (DES)-Mediated Dehydration

DES systems enable switchable selectivity between Hex-2-enofuranose and downstream products :

-

ChCl-Gly DES : Promotes formation of Chromogen III (31.1% yield) via stabilization of this compound intermediates.

-

ChCl-Gly-B(OH)₃ DES : Facilitates further dehydration to 3-acetamido-5-acetylfuran (3A5AF, 39.2% yield) through boron-mediated C–O bond cleavage.

Interactions Confirmed by NMR :

Reactivity in Cycloaddition Reactions

This compound derivatives participate in stereoselective 1,3-dipolar cycloadditions:

-

Substrate : 5,6-Dideoxy-1,2-O-isopropylidene-α-D-xylo-hex-5-enofuranose .

-

Reaction : Anti-adducts form with ≥95% π-facial selectivity .

-

Product : Isoxazolidines (e.g., 2-phenyl-3-aryl derivatives) .

Limitation : Positional isomerism (this compound vs. hex-5-enofuranose) affects regiochemical outcomes .

Alkali-Mediated Rearrangements

Under alkaline conditions, this compound undergoes structural reorganization:

Scientific Research Applications

Pharmaceutical Applications

Hex-2-enofuranose serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory agents.

- Synthesis of Nitrogen-Containing Compounds : Research indicates that this compound can be transformed into nitrogen-containing compounds through dehydration processes. For instance, N-acetyl-d-glucosamine (GlcNAc) can be converted into 3-acetamido-5-acetylfuran using deep eutectic solvents, where this compound acts as an intermediate . This reaction showcases the compound's utility in creating complex molecules with potential medicinal properties.

- Case Study: Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for cancer cell proliferation, highlighting its potential as a lead compound in cancer therapy .

Food Chemistry

This compound and its derivatives are being explored for their applications in food chemistry, particularly as flavoring agents and preservatives.

- Flavor Enhancement : Compounds derived from this compound have been identified as contributing to the flavor profiles of certain foods. Their ability to interact with taste receptors makes them valuable in the food industry for enhancing flavors without synthetic additives .

- Preservative Properties : The antimicrobial properties of this compound derivatives make them suitable candidates for use as natural preservatives. Research has shown that these compounds can inhibit the growth of spoilage microorganisms, extending the shelf life of food products .

Materials Science

The unique chemical structure of this compound allows for its incorporation into advanced materials.

- Polymer Synthesis : this compound can be utilized in the synthesis of biodegradable polymers. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials that are both environmentally friendly and functional .

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-cancer compounds | Potential to inhibit cancer cell proliferation |

| Food Chemistry | Flavor enhancer and natural preservative | Enhances flavor profiles; extends shelf life |

| Materials Science | Biodegradable polymer production | Environmentally friendly alternatives |

Mechanism of Action

The mechanism of action of Hex-2-enofuranose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on Hex-2-enofuranose in the provided evidence, comparisons are inferred from structurally related compounds and standard furanose chemistry.

Table 1: Key Properties of this compound and Structurally Related Compounds

| Compound | Structure | Key Features | Reactivity/Applications |

|---|---|---|---|

| This compound | Unsaturated furanose | C2 double bond; planar ring geometry; increased electrophilicity | Synthetic intermediates; enzyme inhibition |

| Ribofuranose | Saturated furanose | Found in RNA; C2 hydroxyl group; flexible ring puckering | Nucleic acid synthesis; glycosylation |

| 2-Deoxyribofuranose | Saturated furanose | Lacks C2 hydroxyl; key component of DNA | Genetic material stability |

| Hex-2-enopyranose | Unsaturated pyranose | Six-membered ring with C2 double bond; chair conformation | Glycomimetics; antibiotic research |

Key Comparisons:

Ring Size and Unsaturation: this compound’s five-membered unsaturated ring contrasts with hex-2-enopyranose (six-membered ring), leading to differences in steric strain and hydrogen-bonding capabilities . The C2 double bond in this compound enhances its reactivity toward nucleophilic attacks compared to saturated analogs like ribofuranose .

Limitations of Provided Evidence

For example:

- (2-Hexanone) and 12 (Hexachlorobutadiene) discuss unrelated aliphatic compounds.

- outlines general guidelines for comparing compounds but lacks specific data.

Recommendations for Further Research

To address this gap, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed journals for:

- Spectroscopic data (NMR, IR) of this compound.

- Comparative studies with unsaturated sugars (e.g., hex-2-enopyranose).

- Synthetic pathways and catalytic mechanisms involving enofuranoses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.